(2S)-2-[(4-methoxyphenyl)methoxy]hex-4-en-3-one
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Overview
Description
(2S)-2-[(4-methoxyphenyl)methoxy]hex-4-en-3-one is an organic compound with a complex structure that includes a methoxyphenyl group and a hexenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(4-methoxyphenyl)methoxy]hex-4-en-3-one typically involves the reaction of (4-methoxyphenyl)methanol with a suitable hexenone precursor under specific conditions. The reaction often requires the use of catalysts and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are often employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[(4-methoxyphenyl)methoxy]hex-4-en-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The conditions often involve specific temperatures, solvents, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols. Substitution reactions can introduce new functional groups, leading to a variety of derivative compounds.
Scientific Research Applications
(2S)-2-[(4-methoxyphenyl)methoxy]hex-4-en-3-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2S)-2-[(4-methoxyphenyl)methoxy]hex-4-en-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (4-Methoxyphenyl)methanol
- 7-(4″-hydroxy-3″-methoxyphenyl)-1-phenyl-4E-heptene-3-one
Uniqueness
(2S)-2-[(4-methoxyphenyl)methoxy]hex-4-en-3-one is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
917839-05-5 |
---|---|
Molecular Formula |
C14H18O3 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
(2S)-2-[(4-methoxyphenyl)methoxy]hex-4-en-3-one |
InChI |
InChI=1S/C14H18O3/c1-4-5-14(15)11(2)17-10-12-6-8-13(16-3)9-7-12/h4-9,11H,10H2,1-3H3/t11-/m0/s1 |
InChI Key |
XYTPRSKFQZUCRE-NSHDSACASA-N |
Isomeric SMILES |
CC=CC(=O)[C@H](C)OCC1=CC=C(C=C1)OC |
Canonical SMILES |
CC=CC(=O)C(C)OCC1=CC=C(C=C1)OC |
Origin of Product |
United States |
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